molecular formula C21H21NO3 B5728467 3,5-diethoxy-N-(naphthalen-1-yl)benzamide

3,5-diethoxy-N-(naphthalen-1-yl)benzamide

Cat. No.: B5728467
M. Wt: 335.4 g/mol
InChI Key: PSFLZAHHEHDLAK-UHFFFAOYSA-N
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Description

3,5-diethoxy-N-(naphthalen-1-yl)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with diethoxy groups at the 3 and 5 positions and a naphthalen-1-yl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-diethoxy-N-(naphthalen-1-yl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-diethoxybenzoic acid and naphthalen-1-ylamine.

    Amide Bond Formation: The carboxylic acid group of 3,5-diethoxybenzoic acid is activated using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,5-diethoxy-N-(naphthalen-1-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-diethoxy-N-(naphthalen-1-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-diethoxy-N-(naphthalen-1-yl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways involved would require detailed biochemical studies and molecular docking analyses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-diethoxy-N-(naphthalen-1-yl)benzamide is unique due to the presence of diethoxy groups, which can influence its electronic properties and reactivity. The naphthalen-1-yl group provides additional aromaticity and potential for π-π interactions, making it distinct from other benzamide derivatives .

Properties

IUPAC Name

3,5-diethoxy-N-naphthalen-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3/c1-3-24-17-12-16(13-18(14-17)25-4-2)21(23)22-20-11-7-9-15-8-5-6-10-19(15)20/h5-14H,3-4H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSFLZAHHEHDLAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1)C(=O)NC2=CC=CC3=CC=CC=C32)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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